3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide

Description

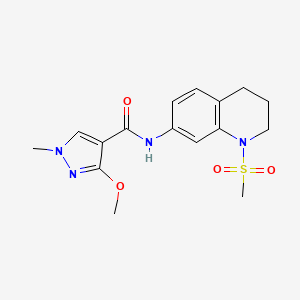

The compound 3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide is a heterocyclic carboxamide derivative featuring a pyrazole core substituted with a methoxy group (position 3), a methyl group (position 1), and a carboxamide linkage to a 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety. Its molecular formula is C₁₆H₂₁N₄O₄S, with a calculated molecular weight of 365.07 g/mol. The compound’s structure combines a pyrazole ring (known for metabolic stability and hydrogen-bonding capacity) with a tetrahydroquinoline system modified by a sulfonyl group, which may enhance solubility and target binding .

Properties

IUPAC Name |

3-methoxy-1-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-19-10-13(16(18-19)24-2)15(21)17-12-7-6-11-5-4-8-20(14(11)9-12)25(3,22)23/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBKYNNMSNKYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Synthesis of the Tetrahydroquinoline Moiety: This can be achieved via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the Methylsulfonyl Group: This step often involves the sulfonylation of the tetrahydroquinoline intermediate using methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling of the Pyrazole and Tetrahydroquinoline Units: The final step involves coupling the pyrazole ring with the tetrahydroquinoline moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the pyrazole ring or the sulfonyl group, potentially converting them to amines or thiols, respectively.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the methylsulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or thiols.

Substitution: Formation of new sulfonamide or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.

Medicine

Medically, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and two structural analogs from the literature:

Key Observations:

Core Heterocycle: The target compound’s pyrazole ring offers greater aromaticity and metabolic stability compared to the pyrrole core in Compound 41 . In contrast, the pyrazolo-pyridine fused system in ’s compound provides rigidity, which may improve binding selectivity but reduce solubility .

This contrasts with Compound 41’s trifluoromethylpyridinyl group, which introduces strong electron-withdrawing effects and lipophilicity . The methylsulfonyl group on the tetrahydroquinoline moiety may improve aqueous solubility compared to the phenyl and ethyl groups in ’s compound .

Molecular Weight :

- The target compound (365.07 g/mol) is lighter than both analogs, aligning more closely with drug-likeness criteria (e.g., Lipinski’s rule of molecular weight <500 g/mol).

Pharmacological Considerations

- Cannabinoid Receptor Selectivity: highlights that minor structural differences (e.g., substituent electronegativity) can drastically alter receptor subtype (CB1 vs. CB2) binding . For example, WIN 55212-2 binds preferentially to CB2 due to its pyrazole structure, suggesting the target compound’s pyrazole core might confer similar selectivity if tested .

- Signal Transduction : Both CB1 and CB2 receptors inhibit cAMP accumulation via Gᵢ/o proteins, but only CB1 modulates ion channels . The target’s sulfonyl group may influence such signaling pathways, though experimental validation is required.

Biological Activity

The compound 3-methoxy-1-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-pyrazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole moiety linked to a tetrahydroquinoline framework, which is known for its diverse biological activities. The presence of a methylsulfonyl group enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of quinoline and pyrazole exhibit significant antimicrobial properties. A study evaluated various quinoline derivatives, including those with pyrazole substitutions, for their antibacterial and antifungal activities. Results showed that certain compounds demonstrated moderate to high activity against common pathogens, suggesting potential therapeutic applications in infectious diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented. For instance, certain pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. These derivatives exhibited significant inhibition of NO production, indicating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer properties of related compounds have also been explored. Hybrid imidazole/quinoline derivatives were evaluated for cytotoxicity against breast cancer cell lines (MCF-7). Some compounds demonstrated potent inhibitory effects on cell proliferation, with enhanced activity attributed to specific structural modifications .

The biological activities of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : Compounds with quinoline structures often interact with signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Evaluation

A series of quinoline derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacterial strains. The study found that compounds with specific substitutions on the quinoline ring exhibited enhanced activity compared to standard antibiotics. The IC50 values ranged from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating promising antimalarial activity .

Case Study 2: Anti-inflammatory Assessment

In vitro studies on pyrazolo[4,3-c]quinoline derivatives demonstrated significant inhibition of NO production in RAW 264.7 cells. The most potent compounds showed effects comparable to established anti-inflammatory drugs, suggesting their potential utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

| Activity Type | Compound Class | IC50 Range (µg/mL) | Observations |

|---|---|---|---|

| Antimicrobial | Quinoline Derivatives | 0.014 - 5.87 | Moderate to high activity against bacteria and Plasmodium |

| Anti-inflammatory | Pyrazolo Derivatives | N/A | Significant inhibition of NO production |

| Anticancer | Hybrid Imidazole/Quinoline | N/A | Potent cytotoxicity against MCF-7 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.